Benzyl cyanoformate
Overview
Description
Benzyl cyanoformate, also known as cyanoformic acid benzyl ester, is an organic compound with the molecular formula C9H7NO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as a reagent in organic synthesis, particularly in the modification of proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl cyanoformate can be synthesized through the reaction of benzyl alcohol with cyanoformic acid. Another common method involves the reaction of benzyl chloroformate with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as methylene chloride at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene as a reagent. Benzyl alcohol reacts with phosgene to form benzyl chloroformate, which is then treated with sodium cyanide to produce this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzyl cyanoformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and cyanoformic acid.
Reduction: It can be reduced to benzyl formate under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide and phase transfer catalysts.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Benzyl alcohol and cyanoformic acid.
Reduction: Benzyl formate.
Scientific Research Applications
Benzyl cyanoformate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to modify proteins and peptides, aiding in their identification and functional analysis.
Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of benzyl cyanoformate involves its ability to act as a reagent in chemical reactions. It can modify proteins and peptides by reacting with amino groups, forming stable derivatives that are easier to analyze
Properties
IUPAC Name |
benzyl cyanoformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIODIYBLTRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203883 | |
Record name | Benzyl cyanoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-86-5 | |
Record name | Phenylmethyl carbonocyanidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5532-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl cyanoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl cyanoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl cyanoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL CYANOFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ8E5TW8AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes benzyl cyanoformate a useful reagent in organic synthesis?
A1: this compound serves as a synthetic equivalent for both a carbamoyl anion and a cyano group. This dual reactivity makes it valuable for constructing various nitrogen-containing compounds. For instance, it can react with amines to form protected amines [, ], which can be further modified and later deprotected.
Q2: Can you elaborate on the use of this compound in synthesizing complex molecules like sialodendrimers?
A2: In the synthesis of sialodendrimers, which are multivalent carbohydrate structures, this compound plays a crucial role in protecting amine groups []. This protection strategy allows for controlled, stepwise assembly of the dendritic core. The benzyl carbamate protecting group can be selectively removed via hydrogenolysis, enabling further reactions to attach sialic acid units, ultimately leading to the desired sialodendrimer.
Q3: Are there any examples of this compound contributing to asymmetric synthesis?
A3: Research indicates that this compound can be utilized in asymmetric Ficini-Claisen rearrangements involving chiral ynamides []. While this particular application resulted in moderate yields and selectivities, it highlights the potential of this compound in developing enantioselective synthetic routes. Further optimization of reaction conditions and chiral auxiliaries/catalysts could potentially lead to more efficient asymmetric transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.